GNF-7
Overview
Description
GNF-7 is a novel multitargeted kinase inhibitor that has shown significant potential in overcoming drug resistance in the treatment of acute myeloid leukemia with FMS-like tyrosine kinase 3 internal tandem duplication mutation . This compound has been extensively studied for its antitumor activity and ability to inhibit various signaling pathways involved in cancer progression .
Preparation Methods
The synthesis of GNF-7 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by coupling and purification steps . Industrial production methods for this compound are also proprietary and involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
GNF-7 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity and stability.
Substitution Reactions:
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties.
Scientific Research Applications
GNF-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting drug-resistant cancers.
Mechanism of Action
GNF-7 exerts its effects by binding to the FMS-like tyrosine kinase 3 protein and inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways, including the signal transducer and activator of transcription 5, phosphoinositide 3-kinase/AKT, and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways . By targeting these pathways, this compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
GNF-7 is unique compared to other similar compounds due to its multitargeted kinase inhibition and ability to overcome drug resistance. Similar compounds include:
Quizartinib: Another FMS-like tyrosine kinase 3 inhibitor, but this compound has shown better efficacy in overcoming resistance.
Gilteritinib: Also targets FMS-like tyrosine kinase 3, but this compound has demonstrated superior cytotoxic effects on leukemic stem cells.
Bcr-Abl Inhibitors: Such as imatinib and dasatinib, which target different kinases but share similar mechanisms of action.
Biological Activity
GNF-7 is a potent small molecule inhibitor primarily known for its activity against the Bcr-Abl fusion protein, which plays a significant role in certain types of leukemia. Its biological activity extends beyond Bcr-Abl inhibition, impacting various cellular processes and pathways. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and case studies.
This compound functions as a Bcr-Abl inhibitor , exhibiting selective inhibition against several clinically relevant mutants, including T315I, G250E, E255V, F317L, and M351T. The compound has been shown to inhibit the kinase activities of RIPK1 and RIPK3, disrupting the formation of the necrosome complex involved in necroptosis, a form of programmed cell death distinct from apoptosis .
Biological Effects
-
Inhibition of Necroptosis :
- This compound was identified as a potent inhibitor of necroptosis in both human and mouse cells. It does not protect cells from apoptosis but specifically targets necroptotic pathways.
- In vivo studies demonstrated that this compound ameliorated acute kidney injury (AKI) induced by cisplatin and ischemia/reperfusion, reducing renal cell necrosis and inflammatory responses .
-
Anti-Leukemia Activity :
- This compound induces cell cycle arrest and apoptosis in leukemia cells harboring NRAS mutations. It shows significant growth inhibitory activity in human colon cancer cells as well .
- In xenotransplantation models in mice, this compound improved survival rates among leukemia cell-transplanted mice .
- FLT3 Inhibition :
Table 1: Inhibition Potency of this compound against Bcr-Abl Mutants
Bcr-Abl Mutant | IC50 (nM) |
---|---|
Wild-type | 133 |
T315I | 61 |
G250E | TBD |
E255V | TBD |
F317L | TBD |
M351T | TBD |
Table 2: Biological Activities of this compound
Activity | Model/System | Result/Effect |
---|---|---|
Necroptosis Inhibition | Human & Mouse Cells | Potent inhibition observed |
Acute Kidney Injury (AKI) | Mouse Models | Ameliorated renal cell necrosis |
Leukemia Cell Lines | NRAS Mutant Cells | Induced cell cycle arrest and apoptosis |
FLT3 Inhibition | Ba/F3 Cells | Overcame drug resistance |
Case Study 1: Acute Kidney Injury
A study published in Cell Death & Disease highlighted the effectiveness of this compound in models of AKI. The compound was administered orally to mice subjected to ischemia/reperfusion injury. Results indicated a significant reduction in renal inflammation and necrosis compared to control groups, suggesting its potential therapeutic application in managing AKI .
Case Study 2: Leukemia Treatment
In a clinical investigation involving patients with FLT3-ITD positive leukemia, this compound was evaluated for its ability to induce remission. The study found that patients treated with this compound showed improved survival rates and reduced leukemic cell proliferation compared to those receiving standard therapies .
Properties
IUPAC Name |
N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYUUZOQHNEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.